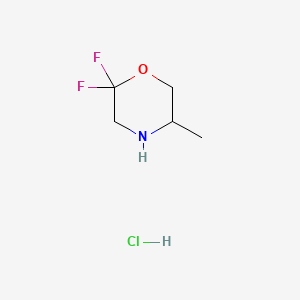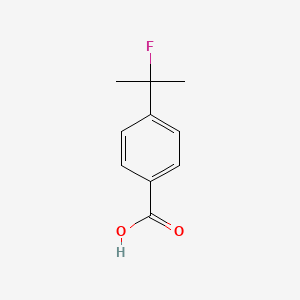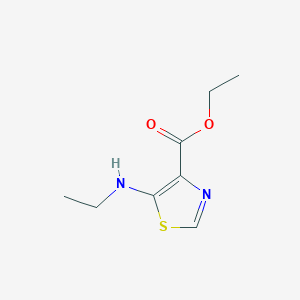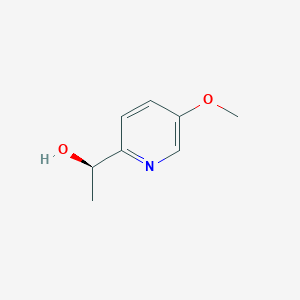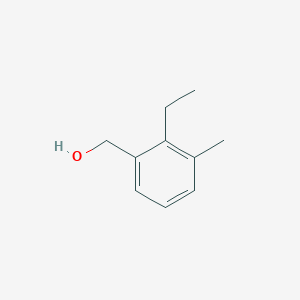![molecular formula C10H8FN3O4S B13567759 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a dioxidothietan ring and a fluoro-substituted benzo[d][1,2,3]triazole moiety. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid typically involves multi-step reactionsThis reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions . The reaction conditions often include the use of copper(I) iodide as a catalyst, with solvents such as dichloromethane (DCM) and temperatures around 110°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis of triazoles with high yields and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activities. The fluoro-substituted benzo[d][1,2,3]triazole moiety enhances the compound’s binding affinity and selectivity . The dioxidothietan ring may also contribute to the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An antiepileptic drug containing a triazole moiety.
Uniqueness: 1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid is unique due to the presence of the dioxidothietan ring and the fluoro-substituted benzo[d][1,2,3]triazole moiety. These structural features impart distinctive chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8FN3O4S |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
3-(1,1-dioxothietan-3-yl)-5-fluorobenzotriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8FN3O4S/c11-6-1-2-7-9(8(6)10(15)16)14(13-12-7)5-3-19(17,18)4-5/h1-2,5H,3-4H2,(H,15,16) |
Clave InChI |
ZXYJRUBJUPSHOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3C(=O)O)F)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




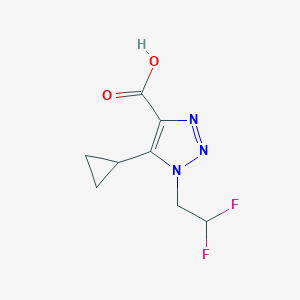
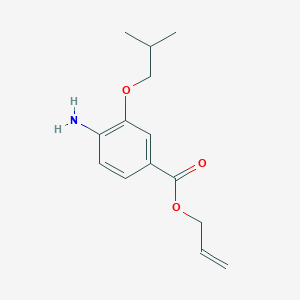
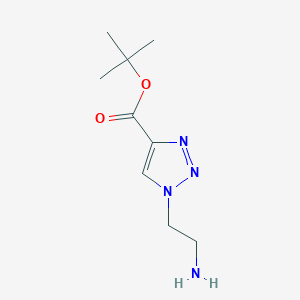
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
